Cas no 1880179-53-2 (5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid)
5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1880179-53-2
- EN300-1119655
- 5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
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- Inchi: 1S/C10H12N2O3/c13-10(14)8-11-9(15-12-8)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H,13,14)
- InChI Key: CTBNLEVAMPXEBJ-UHFFFAOYSA-N
- SMILES: O1C(C(C2CC2)C2CC2)=NC(C(=O)O)=N1
Computed Properties
- Exact Mass: 208.08479225g/mol
- Monoisotopic Mass: 208.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 76.2Ų
5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119655-0.05g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1119655-0.1g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1119655-0.25g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1119655-0.5g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1119655-1.0g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 1g |
$1500.0 | 2023-06-09 | ||
| Enamine | EN300-1119655-2.5g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1119655-5.0g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1119655-10.0g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 10g |
$6450.0 | 2023-06-09 | ||
| Enamine | EN300-1119655-1g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1119655-5g |
5-(dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
1880179-53-2 | 95% | 5g |
$3065.0 | 2023-10-27 |
5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
Introduction to 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1880179-53-2)
5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1880179-53-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of the dicyclopropylmethyl substituent in its molecular structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The 1,2,4-oxadiazole core is a six-membered aromatic ring system containing two oxygen atoms and one nitrogen atom. This structural framework is renowned for its stability and reactivity, which allows for diverse functionalization and derivatization. The 3-carboxylic acid moiety at the third position of the oxadiazole ring introduces a polar and acidic functional group, enhancing the compound's solubility in polar solvents and facilitating further chemical modifications. Such features make 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid a versatile building block for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on oxadiazole derivatives due to their demonstrated efficacy in various biological assays. Studies have highlighted the potential of oxadiazole-based compounds as scaffolds for developing drugs with antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The dicyclopropylmethyl group, in particular, has been shown to influence the pharmacokinetic profile of molecules by modulating lipophilicity and metabolic stability. This substitution pattern is often employed to enhance binding affinity to biological targets while reducing off-target effects.
Recent advancements in computational chemistry have enabled the rapid screening of oxadiazole derivatives for their binding interactions with biological macromolecules. Molecular docking studies have revealed that compounds like 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can effectively engage with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary data suggest that this compound may interact with kinases and proteases implicated in cancer progression. Furthermore, its ability to cross cell membranes due to the lipophilic nature of the dicyclopropylmethyl group makes it an attractive candidate for oral administration.
The synthesis of 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the oxadiazole ring typically proceeds via cycloaddition reactions between diazomethane or its equivalents with appropriate precursors. The subsequent functionalization at the 3-position with a carboxylic acid group can be achieved through oxidation or hydrolysis of ester or amide functionalities. The final step involves introducing the bulky dicyclopropylmethyl group via nucleophilic substitution or other coupling reactions. These synthetic routes underscore the compound's accessibility while maintaining high purity standards essential for pharmaceutical applications.
From a medicinal chemistry perspective, the structural features of 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid offer several advantages over simpler heterocycles. The rigidity provided by the cycloalkyl groups enhances binding specificity by restricting conformational flexibility at the binding site. Additionally, the electronic properties of the oxadiazole ring contribute to favorable interactions with aromatic residues in proteins. These characteristics are particularly valuable when designing small molecules intended to modulate enzyme activity or receptor function.
Current research is exploring novel derivatives of this compound to optimize their pharmacological profiles. By varying substituents on the oxadiazole core or introducing additional functional groups at different positions, chemists aim to enhance potency while minimizing side effects. For example, modifications at the 5-position could improve solubility or metabolic stability without compromising bioactivity. Such efforts are supported by high-throughput screening platforms that allow rapid evaluation of large libraries of compounds.
The potential applications of 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid extend beyond traditional drug development. Its unique structural motifs make it suitable for use as an intermediate in synthesizing more complex molecules with tailored properties. In material science applications, dicyclopropylmethyl-substituted oxadiazoles have been investigated as precursors for polymers with enhanced thermal stability or luminescent characteristics. These interdisciplinary uses highlight the versatility of this chemical entity.
In conclusion, 5-(Dicyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1880179-53-2) represents a promising compound with significant potential in pharmaceutical research and industrial applications Its combination of structural complexity, unique substituents, and demonstrated biological activity positions it as a valuable asset for further exploration By leveraging advances in synthetic chemistry, computational modeling, and high-throughput screening, researchers can unlock new therapeutic possibilities derived from this versatile scaffold。
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